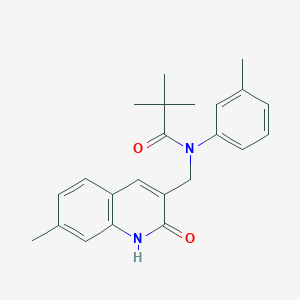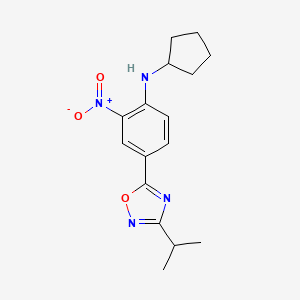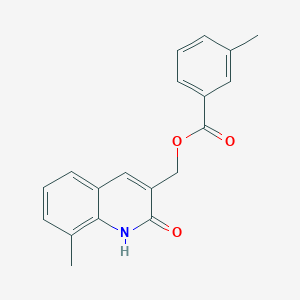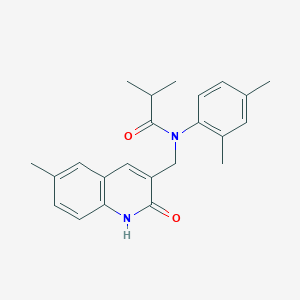![molecular formula C15H24N2O4S B7686647 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide](/img/structure/B7686647.png)
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(tert-Butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide is a unique and significant chemical compound known for its diverse applications in scientific research and industry. Its molecular structure features a combination of functional groups that confer distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide involves multiple steps starting from commercially available precursors. Typically, the synthesis might involve:
Formation of tert-butylsulfamoyl derivative:
Reaction Conditions: tert-Butylamine reacts with sulfonyl chloride to form tert-butylsulfamoyl chloride.
Synthetic Route: tert-Butylamine + Sulfonyl Chloride → tert-Butylsulfamoyl Chloride
Formation of 4-(tert-butylsulfamoyl)phenol:
Reaction Conditions: tert-Butylsulfamoyl chloride reacts with phenol in the presence of a base.
Synthetic Route: tert-Butylsulfamoyl Chloride + Phenol → 4-(tert-Butylsulfamoyl)phenol
Formation of 2-[4-(tert-butylsulfamoyl)phenoxy]acetic acid:
Reaction Conditions: 4-(tert-butylsulfamoyl)phenol reacts with chloroacetic acid.
Synthetic Route: 4-(tert-Butylsulfamoyl)phenol + Chloroacetic Acid → 2-[4-(tert-Butylsulfamoyl)phenoxy]acetic Acid
Formation of the final compound:
Reaction Conditions: 2-[4-(tert-butylsulfamoyl)phenoxy]acetic acid reacts with isopropylamine.
Synthetic Route: 2-[4-(tert-Butylsulfamoyl)phenoxy]acetic Acid + Isopropylamine → this compound
Industrial Production Methods
Industrial production methods could involve optimized conditions to improve yield and efficiency, including the use of catalysts, advanced purification techniques, and automation of synthesis steps.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: Can oxidize at the sulfamoyl group, forming sulfoxides or sulfones.
Reduction: Reduction at the amide group, possibly forming amines.
Substitution: Nucleophilic substitution at the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed from These Reactions
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Acts as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.
Biology
Enzyme Inhibition: Studies show it can inhibit specific enzymes, useful in research for therapeutic targets.
Medicine
Drug Development:
Industry
Polymer Production: Used in creating specialized polymers with unique properties.
Mécanisme D'action
2-[4-(tert-Butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide exerts its effects primarily through enzyme inhibition. It binds to the active site of target enzymes, blocking substrate access and thereby inhibiting the enzyme's activity. The pathways involved often include the sulfamoyl and amide groups interacting with specific amino acids in the enzyme's active site, leading to a reduction in enzyme functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butylsulfamoyl)acetamide
2-Phenoxyacetamide
N-Isopropylphenoxyacetamide
Uniqueness
The unique combination of tert-butylsulfamoyl and isopropyl amide groups in 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide provides it with distinct steric and electronic properties, making it more effective in certain reactions and applications compared to its analogues.
There you have it—a deep dive into the fascinating compound this compound! Now what’s next on the exploration agenda?
Propriétés
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-11(2)16-14(18)10-21-12-6-8-13(9-7-12)22(19,20)17-15(3,4)5/h6-9,11,17H,10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDBCHKZCHHIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5-trimethoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7686568.png)
![N-cyclohexyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7686582.png)


![N-(4-acetamidophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7686594.png)

![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)

![N-(2-chlorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7686613.png)
![3-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B7686627.png)

![1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one](/img/structure/B7686642.png)
![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7686671.png)
